molecular formula C10H5BrCl3NO B1379544 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone CAS No. 1336879-56-1

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

Cat. No. B1379544
M. Wt: 341.4 g/mol
InChI Key: ZYGJNIUTYDBJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a chemical compound with the molecular formula C10H8BrNO. It is a crystalline compound with a molecular weight of 238.08 g/mol . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is characterized by the presence of a bromo-indole core . The compound is crystalline in nature as indicated by X-ray powder diffraction analysis .


Physical And Chemical Properties Analysis

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a crystalline compound with a melting point of 271.4 °C . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol−1 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone derivatives have been synthesized for their potential in antimicrobial activities. Research shows these compounds exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated the synthesis of novel 1H-indole derivatives with notable antibacterial and antifungal activities (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Role in Drug Synthesis

  • The compound serves as a key intermediate in the synthesis of certain pharmaceuticals. An improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a critical intermediate in the synthesis of naratriptan hydrochloride, a drug for migraine, highlights its importance in drug development (Shashikumar et al., 2010).

Synthesis of Heterocyclic Compounds

  • Derivatives of 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone have been utilized in the synthesis of new heterocyclic compounds, which are significant in pharmaceutical research. These compounds, due to their complex structure, are often explored for their pharmacological potentials (Mageed, El- Ezabi, & Khaled, 2021).

Antitumor Activities

  • Research has also explored the antitumor activities of derivatives of this compound. For instance, studies have synthesized various derivatives and evaluated their in vitro antitumor activities, indicating potential in cancer treatment research (Houxing, 2009).

Chemical Analysis and Characterization

  • The compound and its derivatives have been extensively studied for their chemical properties, including intermolecular interactions, crystal structure, and thermal analysis. Such studies contribute to a better understanding of the chemical behavior and potential applications of these molecules (Barakat et al., 2017).

properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJNIUTYDBJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
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1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
Reactant of Route 6
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone

Citations

For This Compound
1
Citations
溝井健太, ミゾイケンタ - 2016 - cis.repo.nii.ac.jp
[目的] 創薬研究において重要な科学とは 「科学的な情報に基づいて天然から有効な成分を分離し, 化学合成し, その誘導体や関連化合物の中からリード化合物を見出し, 臨床応用するために受容体や…
Number of citations: 4 cis.repo.nii.ac.jp

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